Comparative Stability of Altertoxin I in Fruit Juice Matrices Enables Reliable Analytical Quantification
Altertoxin I demonstrates quantifiably different stability in acidic food matrices compared to alternariol (AOH) and alternariol monomethyl ether (AME). In a pH 3 buffer, 75% of Altertoxin I remained after a two-week period, indicating moderate stability. Critically, in apple juice, Altertoxin I was found to be stable or moderately stable over 1–27 day periods, a finding that validates its inclusion in analytical methods where AOH and AME are already targeted [1].
| Evidence Dimension | Stability in pH 3 buffer after 14 days |
|---|---|
| Target Compound Data | 75% remaining |
| Comparator Or Baseline | Alternariol (AOH) and alternariol monomethyl ether (AME): No apparent losses over 20 days in low-acid apple juice at room temperature or after 20 min at 80°C. |
| Quantified Difference | Altertoxin I demonstrates significant but partial degradation in pH 3 buffer, whereas AOH and AME show high thermal and room-temperature stability in apple juice. |
| Conditions | In vitro stability study; Altertoxin I added to pH 3 buffer at 10–100 ng/mL. AOH and AME added to low-acid apple juice. |
Why This Matters
This quantitative stability data justifies the procurement of an Altertoxin I analytical standard for accurate and reliable quantification in food safety monitoring, as its stability profile differs from the more commonly used AOH and AME.
- [1] Kanhere, S., & Scott, P. M. (2001). Stability of Alternaria toxins in fruit juices and wine. Mycotoxin Research, 17(1), 9-14. View Source
